molecular formula C14H8N2Na2O10S2 B7949612 Disodium 4,4'-dinitro-2,2'-stilbenedisulfonic acid

Disodium 4,4'-dinitro-2,2'-stilbenedisulfonic acid

Cat. No.: B7949612
M. Wt: 474.3 g/mol
InChI Key: SDCDTWFAOKXZHD-UHFFFAOYSA-L
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Description

Disodium 4,4’-dinitro-2,2’-stilbenedisulfonic acid is an organic compound with the chemical formula C14H8N2Na2O10S2. It is commonly used as a precursor to various textile dyes and optical brighteners. This compound is characterized by its two nitro groups and two sulfonic acid groups attached to a stilbene backbone, which contribute to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of disodium 4,4’-dinitro-2,2’-stilbenedisulfonic acid begins with the sulfonation of 4-nitrotoluene. This reaction produces 4-nitrotoluene-2-sulfonic acid. The next step involves the oxidation of this intermediate with sodium hypochlorite, yielding the disodium salt of 4,4’-dinitro-2,2’-stilbenedisulfonic acid .

Industrial Production Methods

In industrial settings, the production of disodium 4,4’-dinitro-2,2’-stilbenedisulfonic acid follows similar synthetic routes but on a larger scale. The process involves controlled sulfonation and oxidation reactions, ensuring high yield and purity of the final product. The use of industrial-grade reagents and optimized reaction conditions are crucial for efficient production .

Mechanism of Action

The compound exerts its effects primarily through its nitro and sulfonic acid groups. The nitro groups can undergo reduction to form amino groups, which are essential for the formation of optical brighteners. The sulfonic acid groups enhance the solubility of the compound in water, making it suitable for various industrial applications. Additionally, the compound can inhibit anion transporters, affecting cellular transport mechanisms .

Properties

IUPAC Name

disodium;5-nitro-2-[2-(4-nitro-2-sulfonatophenyl)ethenyl]benzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O10S2.2Na/c17-15(18)11-5-3-9(13(7-11)27(21,22)23)1-2-10-4-6-12(16(19)20)8-14(10)28(24,25)26;;/h1-8H,(H,21,22,23)(H,24,25,26);;/q;2*+1/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDCDTWFAOKXZHD-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])S(=O)(=O)[O-])C=CC2=C(C=C(C=C2)[N+](=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8N2Na2O10S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7027542
Record name Disodium 4,4'-dinitro-2,2'-stilbenedisulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7027542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

474.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

4,4'-dinitro-2,2'-stilbenedisulfonic acid disodium salt is a white powder. (NTP, 1992)
Details National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina.
Record name 4,4'-DINITRO-2,2'-STILBENEDISULFONIC ACID DISODIUM SALT
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20278
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

CAS No.

3709-43-1
Record name 4,4'-DINITRO-2,2'-STILBENEDISULFONIC ACID DISODIUM SALT
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20278
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Disodium 4,4'-dinitro-2,2'-stilbenedisulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7027542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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